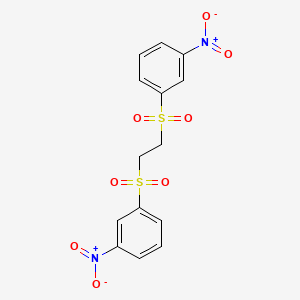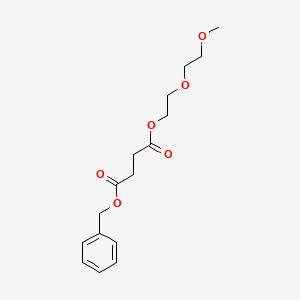
Benzyl 2-(2-methoxyethoxy)ethyl butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(2-methoxyethoxy)ethyl butanedioate: is an organic compound with a complex structure that includes benzyl, methoxyethoxy, and butanedioate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2-methoxyethoxy)ethyl butanedioate typically involves the esterification of butanedioic acid with benzyl 2-(2-methoxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 2-(2-methoxyethoxy)ethyl butanedioate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to convert the ester groups into alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous conditions.
Substitution: Nucleophiles like halides, in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Benzyl 2-(2-methoxyethoxy)ethyl butanedioate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of polymers and other macromolecules .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It may also serve as a model compound for studying ester hydrolysis and other biochemical reactions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including plasticizers, surfactants, and lubricants .
Mechanism of Action
The mechanism of action of Benzyl 2-(2-methoxyethoxy)ethyl butanedioate involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the ester groups can undergo hydrolysis to form alcohols and acids. In biological systems, enzymes such as esterases can catalyze the hydrolysis of the ester bonds, leading to the formation of metabolites that can participate in further biochemical pathways .
Comparison with Similar Compounds
- Benzyl 2-(2-butoxyethoxy)ethyl butanedioate
- Benzyl 2-(2-ethoxyethoxy)ethyl butanedioate
- 2-Benzyloxyethanol
Comparison: Benzyl 2-(2-methoxyethoxy)ethyl butanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to Benzyl 2-(2-butoxyethoxy)ethyl butanedioate and Benzyl 2-(2-ethoxyethoxy)ethyl butanedioate, the methoxyethoxy group provides different solubility and reactivity characteristics. 2-Benzyloxyethanol, while structurally simpler, shares some reactivity patterns but lacks the additional ester functionality present in this compound .
Properties
CAS No. |
828918-66-7 |
|---|---|
Molecular Formula |
C16H22O6 |
Molecular Weight |
310.34 g/mol |
IUPAC Name |
4-O-benzyl 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate |
InChI |
InChI=1S/C16H22O6/c1-19-9-10-20-11-12-21-15(17)7-8-16(18)22-13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3 |
InChI Key |
RTQZDZDQBXAPKK-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC(=O)CCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


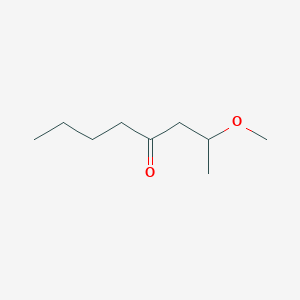
![tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12527346.png)
![2-[(3,4-Dihydroxyphenyl)methyl]-4,7-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B12527350.png)
![1-[(Cyclopropanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12527356.png)
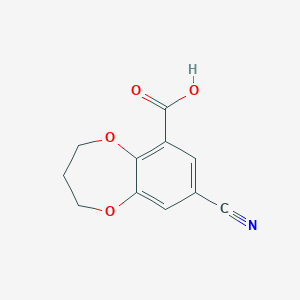
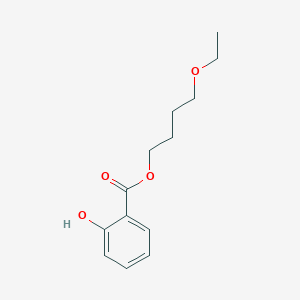
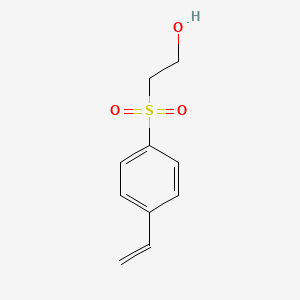
![2-Phenyl-1-[(1S)-1-phenylethyl]aziridine](/img/structure/B12527369.png)
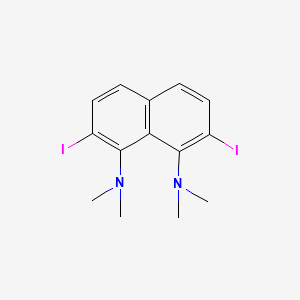
![1,3-Benzenediol, 5-[[[5-(4-hydroxyphenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12527395.png)
![3,3-Bis[(benzyloxy)methyl]oct-5-ynal](/img/structure/B12527396.png)
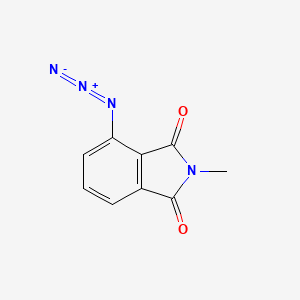
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-dimethylbut-2-en-1-ol](/img/structure/B12527399.png)
